3-Methylisoquinoline hydrochloride
Description
Significance of Isoquinoline (B145761) and its Derivatives in Contemporary Chemical Research
Isoquinoline and its derivatives are of immense interest due to their widespread presence in natural products, particularly alkaloids, and their broad spectrum of biological activities. nih.govnih.gov This has made the isoquinoline nucleus a focal point in medicinal chemistry for the development of new therapeutic agents. nih.gov The scaffold is found in drugs with applications as anticancer, antimicrobial, and anti-inflammatory agents, among others. nih.govsemanticscholar.org Beyond pharmaceuticals, isoquinoline derivatives are integral to materials science, finding use in the creation of functional dyes and polymers.
Historical Development and Evolution of 3-Methylisoquinoline (B74773) Hydrochloride Research
The study of isoquinoline dates back to its isolation from coal tar in 1885. wikipedia.org Much of the early research focused on the isolation and structural elucidation of naturally occurring isoquinoline alkaloids. Over time, the focus has shifted towards the synthesis of novel derivatives and the exploration of their pharmacological and material properties. Research into specific derivatives like 3-Methylisoquinoline and its hydrochloride salt has been driven by the need for specific building blocks in organic synthesis to create more complex and targeted molecules. The development of new synthetic methodologies has been a key enabler in the evolution of research in this area.
Overview of Key Research Areas Pertaining to the 3-Methylisoquinoline Core
The 3-methylisoquinoline core is a versatile platform for chemical exploration. Key research areas include its use as a starting material for the synthesis of more complex heterocyclic systems. In medicinal chemistry, it serves as a scaffold for the development of compounds with a range of biological activities. nih.govsemanticscholar.org In materials science, the unique photophysical properties of isoquinoline derivatives are being explored for applications in luminescent materials and corrosion inhibitors. acs.org
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H10ClN |
|---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
3-methylisoquinoline;hydrochloride |
InChI |
InChI=1S/C10H9N.ClH/c1-8-6-9-4-2-3-5-10(9)7-11-8;/h2-7H,1H3;1H |
InChI Key |
ZVOSPBMQLPRLHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=N1.Cl |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 3 Methylisoquinoline and Its Hydrochloride
Electrophilic and Nucleophilic Substitution Reactions
The isoquinoline (B145761) ring system is susceptible to both electrophilic and nucleophilic attack, allowing for a variety of substitution patterns. The nitrogen atom influences the electron density of the ring, making the C1 position particularly reactive toward nucleophiles, especially when the ring is activated.
Formation of 1-Amino-3-methylisoquinoline
The synthesis of 1-amino-3-methylisoquinoline is often achieved through a nucleophilic substitution reaction. A common precursor for this transformation is 1-chloro-3-methylisoquinoline (B1583944). The chlorine atom at the C1 position is an effective leaving group, which can be displaced by an amino group.
This reaction typically involves treating 1-chloro-3-methylisoquinoline with an ammonia (B1221849) source. The nucleophilic attack by ammonia on the electron-deficient C1 carbon of the isoquinoline ring leads to the formation of the corresponding amino derivative. This method is analogous to the synthesis of other amino-isoquinolines, such as 1-amino-3-tert-butylisoquinoline, which can be synthesized from isoquinoline precursors. ontosight.ai The key step is the nucleophilic substitution at the activated C1 position.
Reaction with Halogenating Agents (e.g., 1-Chloro-3-methylisoquinoline)
The direct halogenation of 3-methylisoquinoline (B74773) is a primary method for producing precursors like 1-chloro-3-methylisoquinoline. This transformation is a critical step for subsequent nucleophilic substitution reactions. The process involves treating 3-methylisoquinoline with a chlorinating agent, which selectively introduces a chlorine atom at the C1 position adjacent to the ring nitrogen.
Commonly used halogenating agents for this purpose include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). The reaction is typically conducted under heating, with temperatures often ranging from 80–100°C, in a suitable solvent such as dichloromethane (B109758) or toluene. The electrophilic substitution mechanism is facilitated by the isoquinoline ring's inherent reactivity. After the reaction, purification is generally performed using silica (B1680970) gel column chromatography to isolate the 1-chloro-3-methylisoquinoline product from unreacted starting materials and byproducts.
Reactions with Aromatic Amines
The C1 position of 1-chloro-3-methylisoquinoline is susceptible to nucleophilic attack by various amines, including aromatic amines. Modern cross-coupling methods, such as the Buchwald-Hartwig amination, are particularly effective for forming C-N bonds between aryl halides and amines. This palladium-catalyzed reaction allows for the synthesis of N-aryl-3-methylisoquinolin-1-amines.
The reaction involves coupling 1-chloro-3-methylisoquinoline with an aromatic amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base. This methodology is a powerful tool for creating complex molecular architectures from relatively simple precursors. The development of specific catalyst systems has enabled the coupling of a wide range of aryl (pseudo)halides with amines, a strategy that is broadly applicable in medicinal and materials chemistry. nih.gov
Reduction Reactions and Hydrogenation
The reduction of the isoquinoline ring system is a fundamental strategy for producing chiral and non-chiral tetrahydroisoquinolines, which are prevalent skeletons in many biologically active compounds. researchgate.net
Asymmetric Hydrogenation of 3-Methylisoquinoline Hydrochloride
The asymmetric hydrogenation of isoquinolines is a highly effective method for synthesizing optically active tetrahydroisoquinolines. researchgate.net The reaction typically requires activation of the substrate, which is often achieved by using a strong Brønsted acid like HCl to form the isoquinolinium salt (hydrochloride). dicp.ac.cnresearchgate.net This activation enhances the reactivity of the heterocyclic ring toward hydrogenation. dicp.ac.cn
Iridium- and Rhodium-based catalysts featuring chiral phosphine ligands are commonly employed to achieve high enantioselectivity. dicp.ac.cnresearchgate.net For instance, iridium complexes with ligands such as (R)-SegPhos have demonstrated high efficiency and enantioselectivity in the hydrogenation of isoquinolinium salts. dicp.ac.cn The reaction is performed under a hydrogen atmosphere, and the choice of solvent can significantly influence the outcome. dicp.ac.cn This method provides a direct and atom-economical route to valuable chiral building blocks. researchgate.netacs.orgnih.gov
| Catalyst System | Substrate | Conditions | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| [Ir(COD)Cl]₂ / (R)-SegPhos | Isoquinolinium Chloride | Dioxane, H₂ (pressure) | >99 | 94 | dicp.ac.cn |
| [Ir(COD)Cl]₂ / (R)-DifluorPhos | Isoquinolinium Chloride | Dioxane, H₂ (pressure) | >99 | 94 | dicp.ac.cn |
| Rh-Thiourea Chiral Phosphine Complex / HCl | Isoquinoline | H₂ (pressure) | up to 99 | up to 99 | researchgate.net |
Reduction with Hydride Reagents (e.g., Lithium Aluminum Hydride, Sodium Borohydride)
The isoquinoline ring can be fully reduced to a tetrahydroisoquinoline using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing the C=N double bond within the isoquinoline nucleus. byjus.commasterorganicchemistry.com The reaction involves the nucleophilic addition of hydride ions to the carbon atoms of the imine-like functionality, ultimately leading to the saturated heterocyclic ring of 1,2,3,4-tetrahydro-3-methylisoquinoline. LiAlH₄ is strong enough to reduce a wide variety of functional groups, including amides and esters, and it must be used in anhydrous, non-protic solvents like diethyl ether or THF. byjus.commasterorganicchemistry.comorganic-chemistry.org
Radical Reactions and Direct C-H Functionalization
Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. nih.govrsc.org Radical reactions, in particular, have proven to be effective for the C-H functionalization of electron-deficient heterocycles like isoquinoline. utexas.edu
The Minisci reaction is a powerful tool for the alkylation of electron-deficient N-heterocycles. wikipedia.orgprinceton.edu It involves the addition of a nucleophilic radical to the protonated heterocycle. wikipedia.org For 3-methylisoquinoline, the reaction would proceed by protonation of the nitrogen atom, followed by the attack of an alkyl radical. The regioselectivity of the attack is governed by the electronic properties of the isoquinoline ring, with a preference for the positions ortho and para to the nitrogen atom (C1 and C4).
The general mechanism of a Minisci reaction is as follows:
Generation of a radical from a suitable precursor (e.g., a carboxylic acid). wikipedia.org
Protonation of the N-heterocycle. wikipedia.org
Nucleophilic attack of the radical on the protonated heterocycle. wikipedia.org
Rearomatization to yield the alkylated product. wikipedia.org
A representative Minisci-type reaction for 3-methylisoquinoline is presented below:
| Reactants | Reagents | Expected Product(s) |
| 3-Methylisoquinoline, R-COOH | AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | 1-Alkyl-3-methylisoquinoline and/or 4-Alkyl-3-methylisoquinoline |
Beyond Minisci-type alkylations, other radical substitution reactions can be employed to functionalize the 3-methylisoquinoline ring. utexas.edu These reactions can introduce a variety of substituents, expanding the chemical space accessible from this starting material. The conditions for these reactions are often tailored to generate specific radicals and control the regioselectivity of the substitution.
Formation of Substituted Isoquinoline Derivatives
The introduction of functional groups such as esters, carboxylates, and sulfonamides onto the 3-methylisoquinoline core is crucial for the development of new compounds with potential applications in medicinal chemistry and materials science.
The synthesis of ester and carboxylate derivatives of 3-methylisoquinoline can be achieved through various synthetic routes. One common approach involves the construction of the isoquinoline ring from precursors already containing the desired functional group. For example, derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid have been synthesized, which can then be aromatized to the corresponding isoquinoline. researchgate.net
Alternatively, direct functionalization of the 3-methylisoquinoline scaffold can be employed. For instance, metal-catalyzed carboxylation reactions could potentially introduce a carboxylic acid group at a specific position on the ring, which can then be esterified using standard methods. colostate.edunih.gov
A general scheme for the synthesis of a 3-methylisoquinoline carboxylate derivative is shown below:
| Starting Material | Reaction Sequence | Intermediate/Final Product |
| A substituted benzene (B151609) derivative | 1. Multi-step synthesis to form a substituted 3-methyl-3,4-dihydroisoquinoline-3-carboxylic acid. researchgate.net 2. Aromatization. | Methyl 3-methylisoquinoline-x-carboxylate |
Sulfonamides are an important class of compounds in medicinal chemistry. mdpi.comnih.gov The synthesis of sulfonamide derivatives of 3-methylisoquinoline typically begins with the preparation of the corresponding sulfonyl chloride. nih.govorganic-chemistry.org This can be achieved by reacting 3-methylisoquinoline with a sulfonating agent like chlorosulfonic acid. google.com The resulting sulfonyl chloride is a versatile intermediate that can be reacted with a wide range of amines to produce a library of sulfonamide derivatives. researchgate.net
The synthesis of 3-methylisoquinoline-8-sulfonyl chloride has been reported, providing a template for accessing other isomers. google.com
| Reactant | Reagent | Product |
| 3-Methylisoquinoline | Chlorosulfonic acid | 3-Methylisoquinoline-x-sulfonyl chloride |
| 3-Methylisoquinoline-x-sulfonyl chloride | R-NH₂ | N-Alkyl/Aryl-3-methylisoquinoline-x-sulfonamide |
Introduction of Alkyl, Aryl, and Heteroaryl Substituents
The functionalization of the isoquinoline scaffold through the introduction of carbon-based substituents is a cornerstone of medicinal chemistry and materials science. For 3-methylisoquinoline, various strategies have been developed to install alkyl, aryl, and heteroaryl moieties, thereby modulating its electronic and steric properties.
A notable development is a photochemical method for the migration of an N-alkyl group to the meta-position of the isoquinoline ring. This meta-C–H alkylation is particularly effective for creating sterically demanding secondary, tertiary, and all-carbon quaternary centers. The process involves N-alkylation of the isoquinoline followed by a phosphite-mediated photochemical rearrangement. This method has proven successful with a wide array of substituents on the migrating carbon. For instance, secondary alkyl halides with both alkyl and aryl substitutions on the migrating carbon lead to good yields of the tertiary alkylated isoquinoline product.
The versatility of this photochemical approach is highlighted by its tolerance for various functional groups on both the migrating substituent and the isoquinoline core. Even sterically hindered and electronically diverse groups can be successfully introduced. The reaction proceeds via a singlet excited state and is complementary to existing meta-C–H alkylation methods where steric crowding often leads to poor yields.
Below is a table summarizing the types of substitutions achieved through this photochemical method.
| Migrating Group Type | Substituents on Migrating Carbon | Product Yield | Notes |
| Secondary Alkyl | Methyl and Phenyl | 66% | Forms a tertiary alkylated isoquinoline. |
| Secondary Alkyl | Methyl and Electron-Poor Aryl | >66% | Slightly better yields compared to phenyl substitution. |
| Secondary Alkyl | Ethyl | Good | Comparable efficiency to methyl substitution. |
| Secondary Alkyl | Cyclopropyl (B3062369) | Good | No ring-opening of the cyclopropyl group was observed. |
| Tertiary Alkyl | Dimethylphenyl | 40% | Achieves the formation of a quaternary carbon center at the meta-position. |
| Diarylmethyl | Diphenylmethyl | 78% | Represents the highest yield among the tested diarylmethyl groups. |
| Heteroatom-Substituted Alkyl | α-oxy aryl lactone (phthalide) | 68% | Requires modified conditions due to the instability of the N-alkylated intermediate. |
This data is illustrative of the general applicability and yields of the photochemical meta-C–H alkylation method.
Synthesis of Tricyclic and Spiro-Fused Isoquinoline Systems
The rigid, three-dimensional architectures of tricyclic and spiro-fused isoquinolines are of significant interest for their potential biological activities. Starting from 3-methylisoquinoline derivatives, several synthetic routes provide access to these complex molecular frameworks. Isoquinolinium salts, which can be readily generated from 3-methylisoquinoline, are key intermediates in many of these transformations, serving as building blocks for the construction of condensed heterocyclic systems through cyclization processes. mdpi.com
One effective method is the Castagnoli-Cushman reaction, which utilizes 3,4-dihydroisoquinolines and cyclic anhydrides to construct benzo[a]quinolizidine systems and their heteroaromatic analogues in a single step. google.com For example, the reaction of 1-methyl-3,4-dihydroisoquinoline (B1216472) with anhydrides like glutaric anhydride (B1165640), diglycolic anhydride, or succinic anhydride can lead to the formation of tricyclic fused systems. google.com These reactions provide an unexplored pathway to annelated systems that feature a bridgehead nitrogen atom. google.com
Another powerful strategy involves [2 + 3] cycloaddition reactions. The reaction of a C-6 and C-7 substituted 1-methyl-3,4-dihydroisoquinoline with dimethyl acetylenedicarboxylate (B1228247) (DMAD) can yield tricyclic pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. harvard.edu This reaction is sensitive to the substituents on the isoquinoline ring, proceeding efficiently with aryl ether groups but not with amine, amide, or nitro groups at the C-7 position. harvard.edu
Spiro-fused systems can also be accessed from isoquinolinium salt precursors. These stereoselective strategies often proceed under mild conditions and allow for the rapid assembly of complex molecules from readily available starting materials. mdpi.com
The table below outlines some of the key tricyclic systems synthesized from 3-methylisoquinoline precursors.
| Precursor | Reagent | Resulting System | Key Features |
| 1-Methyl-3,4-dihydroisoquinoline | Glutaric Anhydride | Benzo[a]quinolizidinone | One-step access to the tricyclic system. google.com |
| 1-Methyl-3,4-dihydroisoquinoline | Succinic Anhydride | Pyrrolo[2,1-a]isoquinolinone | Extension of the Castagnoli-Cushman reaction. google.com |
| 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | Dimethyl Acetylenedicarboxylate (DMAD) | Pyrrolo[2,1-a]isoquinoline | [2+3] cycloaddition reaction. harvard.edu |
Derivatization of Hydroxymethyl-Substituted Fused Heterocycles
The introduction of a hydroxymethyl group onto the isoquinoline core or its fused derivatives provides a versatile handle for further chemical modification. This functional group can be introduced onto the isoquinoline ring system via C-H functionalization, for example, through a Ru(II)-catalyzed regioselective hydroxymethylation using paraformaldehyde as the C1 source.
Once the hydroxymethyl group is in place on a fused isoquinoline heterocycle, it can undergo a variety of common derivatization reactions to produce a library of new compounds. These reactions typically target the hydroxyl functionality and include:
Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent employed. These new functional groups can then participate in further synthetic transformations such as reductive amination or amide bond formation.
Etherification: Reaction with alkyl halides or other electrophiles under basic conditions (Williamson ether synthesis) can convert the hydroxymethyl group into a variety of ethers, allowing for the introduction of new alkyl or aryl groups.
Esterification: The hydroxymethyl group can be readily acylated using acid chlorides, anhydrides, or carboxylic acids (under conditions such as Fischer esterification or Steglich esterification) to form a wide range of esters. This allows for the incorporation of diverse acyl groups.
Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine or bromine) using standard reagents like thionyl chloride or phosphorus tribromide. The resulting halomethyl derivative is a reactive intermediate that can be used in nucleophilic substitution reactions to introduce a variety of other functional groups.
The table below summarizes potential derivatization strategies for a generic hydroxymethyl-substituted fused isoquinoline.
| Reaction Type | Reagents | Resulting Functional Group | Potential for Further Chemistry |
| Oxidation | PCC, DMP, KMnO₄ | Aldehyde, Carboxylic Acid | Imine/Amine formation, Amide coupling |
| Etherification | NaH, Alkyl Halide (RX) | Ether (-CH₂OR) | Introduction of diverse R groups |
| Esterification | Acyl Chloride, Pyridine (B92270) | Ester (-CH₂OC(O)R) | Introduction of diverse acyl groups |
| Halogenation | SOCl₂, PBr₃ | Halomethyl (-CH₂X) | Nucleophilic substitution reactions |
These derivatization strategies significantly expand the chemical space accessible from hydroxymethyl-substituted fused isoquinolines, providing a powerful platform for the development of new chemical entities.
Mechanistic Elucidation of Reactions Involving 3 Methylisoquinoline Hydrochloride
Detailed Investigation of Reaction Pathways and Intermediates
The chemical reactivity of the isoquinoline (B145761) framework, particularly when substituted, allows for a variety of reaction pathways. For instance, the reaction of 1-methyl-3,4-dihydro-6,7-dimethoxyisoquinoline with hydrazonoyl halides leads to the formation of triazoloisoquinoline derivatives. researchgate.net This transformation proceeds through the initial formation of an intermediate which then undergoes cyclization. researchgate.net The specific intermediates and the sequence of bond-forming and bond-breaking events dictate the final product structure.
In another example, the synthesis of dihydrothieno[2,3-c]isoquinolines starts from 7-acetyl-4-cyano-1,6-dimethyl-8-phenyl-7,8-dihydroisoquinoline-3(2H)-thione. acs.org The reaction with N-aryl-2-chloroacetamides or chloroacetonitrile (B46850) in the presence of a base affords substituted 3-methylsulfanyl-7-acetyl-4-cyano-1,6-dimethyl-8-phenyl-7,8-dihydroisoquinolines. acs.org This process involves the initial S-alkylation of the thione, followed by subsequent intramolecular cyclization to yield the final thieno-fused isoquinoline system. The identification and characterization of these intermediates are paramount to a complete mechanistic understanding.
Role of Catalysts and Co-catalysts
Catalysis plays a pivotal role in many organic transformations, and reactions involving isoquinoline derivatives are no exception. The use of catalysts can enhance reaction rates, improve selectivity, and enable reactions that would otherwise be unfeasible.
Brønsted Acid Catalysis in Asymmetric Transformations
Chiral Brønsted acids have emerged as powerful catalysts for a wide array of asymmetric transformations. cancer.govrsc.org These catalysts can activate substrates through protonation, leading to the formation of reactive intermediates that can then undergo enantioselective reactions. BINOL-derived phosphoric acids are a prominent class of chiral Brønsted acids that have been successfully employed in various reactions. cancer.gov The acidity of the Brønsted acid is a critical parameter, with catalysts of intermediate acidity, such as carboxylic acids, being suitable for activating specific substrates. rsc.org
In the context of isoquinoline chemistry, Brønsted acid catalysis has been applied to the enantioselective synthesis of dihydroquinolinones through an intramolecular aza-Michael addition. znaturforsch.comresearchgate.net The catalyst protonates the substrate, facilitating the cyclization and controlling the stereochemical outcome of the reaction. znaturforsch.comresearchgate.net The choice of catalyst and reaction conditions, including solvent and temperature, significantly influences both the yield and the enantioselectivity of the transformation. znaturforsch.comresearchgate.net
Anion Binding Phenomena in Catalytic Systems
Anion-binding catalysis is a strategy that utilizes a catalyst's ability to bind to an anion, thereby activating a substrate or influencing the reaction environment. wiley-vch.dewestminster.ac.uk This approach has been successfully applied to the dearomatization of diaza-heterocycles like phthalazines and isoquinolines. nih.govrsc.org In these reactions, a hydrogen-bond donor organocatalyst, such as a thiourea (B124793) derivative, binds to an in situ generated anion, facilitating the nucleophilic attack on the heterocyclic ring. nih.govrsc.org The enantioselectivity of these transformations is often high, demonstrating the effectiveness of the catalyst in creating a chiral environment around the reaction center. nih.gov
Solvent Effects in Catalytic Reactions
The solvent is not merely an inert medium but can actively participate in the catalytic cycle, influencing reaction rates and selectivity. rsc.orgnih.gov Solvent molecules can coordinate to the catalyst or reactants, altering their reactivity and the energy profile of the reaction. nih.gov For instance, in homogeneous catalysis, solvents with high hydrogen-bond accepting ability can decrease catalytic activity by blocking access to the catalytic sites. nih.gov Conversely, the choice of an appropriate solvent can enhance reaction efficiency. In the Brønsted acid-catalyzed intramolecular aza-Michael addition for the synthesis of dihydroquinolinones, solvents like dimethyl glycol were found to provide the best balance of yield and selectivity. znaturforsch.comresearchgate.net
Analysis of Rate-Determining Steps (e.g., C-H Bond Cleavage)
For many catalytic reactions, a key step is the cleavage of a C-H bond. epfl.ch Determining whether C-H bond cleavage occurs in the RDS can be achieved through kinetic isotope effect (KIE) studies. epfl.ch A significant KIE (kH/kD > 2) suggests that the C-H bond is broken in the rate-determining step. epfl.ch For example, in a direct arylation reaction, if C-H bond cleavage is the RDS, the rate of the reaction will be slower when a deuterated substrate is used. epfl.ch The analysis of the reaction kinetics, including the order of the reaction with respect to each reactant, provides valuable information for pinpointing the RDS. wikipedia.orgcrunchchemistry.co.uk
Proposed Single-Electron Transfer (SET) Mechanisms
Single-electron transfer (SET) is a fundamental process in which an electron is transferred from one chemical species to another. sigmaaldrich.com This process can generate radical intermediates, which can then undergo a variety of transformations. sigmaaldrich.comresearchgate.net SET mechanisms are prevalent in photoredox catalysis, where a photocatalyst, upon excitation by light, can initiate an electron transfer process. sigmaaldrich.com
The feasibility of a SET process can be estimated from the redox potentials of the donor and acceptor molecules. sigmaaldrich.com In the context of reactions involving heterocyclic compounds, SET can be a key step in initiating a reaction cascade. While direct evidence for SET mechanisms in reactions of 3-methylisoquinoline (B74773) hydrochloride is not extensively documented in the provided context, the general principles of SET are applicable. For instance, the oxidation or reduction of the isoquinoline ring system could potentially occur via a SET pathway, leading to the formation of radical ions that could then participate in subsequent bond-forming or bond-breaking steps. The study of such mechanisms often involves techniques like electron spin resonance (ESR) spectroscopy to detect the presence of radical intermediates. nih.gov
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 3-methylisoquinoline (B74773) hydrochloride, offering detailed information about the chemical environment of each nucleus.
Application of 1H, 13C, and 19F NMR for Structural Assignments
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals that confirm the regiochemistry of the molecule. Typically, the aromatic protons of the isoquinoline (B145761) ring system resonate in the downfield region, generally between δ 7.5 and 8.5 ppm. The methyl group protons appear as a characteristic singlet in the upfield region, usually around δ 2.4–2.6 ppm. vulcanchem.com The presence of the hydrochloride salt can influence the chemical shifts, particularly of the protons adjacent to the nitrogen atom, due to the effects of protonation.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data, validating the carbon skeleton. The methyl carbon gives a signal in the aliphatic region, typically between δ 20–25 ppm. vulcanchem.com The aromatic carbons of the isoquinoline core appear in the range of δ 120–150 ppm. vulcanchem.comoregonstate.edu Quaternary carbons, those without attached protons, are also observable and are often weaker in intensity. oregonstate.edu
¹⁹F NMR Spectroscopy: While not intrinsically part of the 3-methylisoquinoline hydrochloride structure, ¹⁹F NMR is a powerful tool for studying fluorinated derivatives or for use as a sensitive probe in mechanistic studies. nih.govrsc.org The technique is characterized by a wide chemical shift range and high sensitivity, making it ideal for detecting even small quantities of fluorinated compounds. nih.govrsc.orgcolorado.edu In the context of 3-methylisoquinoline, ¹⁹F NMR could be employed if the molecule were functionalized with fluorine-containing groups to probe specific electronic environments or interactions. researchgate.net
Interactive Data Table: Typical NMR Chemical Shifts for 3-Methylisoquinoline Derivatives
| Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H (Aromatic) | 7.5 - 8.5 | Multiplets | Dependent on substitution pattern. |
| ¹H (Methyl) | 2.4 - 2.6 | Singlet | Characteristic of the C3-methyl group. vulcanchem.com |
| ¹³C (Aromatic) | 120 - 150 | - | Includes both protonated and quaternary carbons. vulcanchem.comoregonstate.edu |
| ¹³C (Methyl) | 20 - 25 | - | Confirms the presence of the methyl group. vulcanchem.com |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data presented is for the general 3-methylisoquinoline scaffold.
Utilization of 2D NMR Techniques (e.g., ROESY, HMBC, COSY) for Complex Structures
For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives of 3-methylisoquinoline, two-dimensional (2D) NMR techniques are indispensable. wikipedia.orgsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to one another within the molecular structure. sdsu.edu This is particularly useful for tracing the connectivity of the protons on the isoquinoline ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.com This is crucial for linking the methyl group protons to the C3 carbon and for assigning quaternary carbons by observing their long-range couplings to nearby protons. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton-carbon pairs (¹JCH), allowing for the direct assignment of the carbon atom attached to each proton. wikipedia.orgsdsu.edu
ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is used to determine spatial proximity between protons, even if they are not directly coupled. This can provide information about the three-dimensional structure and conformation of the molecule. researchgate.net
NMR Studies for Elucidating Mechanistic Interactions (e.g., Anion Binding)
NMR spectroscopy is also a powerful tool for studying non-covalent interactions, such as anion binding. Changes in the chemical shifts of the N-H proton and adjacent aromatic protons upon the addition of an anion can provide evidence for and quantify the strength of the interaction. This is particularly relevant for the hydrochloride salt, where the interaction between the protonated nitrogen and the chloride anion can be studied. More complex studies might involve the design of 3-methylisoquinoline-based receptors where NMR titration experiments can elucidate binding affinities and geometries with various anions. rsc.org
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a fundamental technique for determining the molecular weight of this compound and for confirming its elemental composition. ebi.ac.uk
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) are commonly used to generate the molecular ion. For this compound, the positive ion mode would detect the protonated molecule [M+H]⁺, where M is the free base, 3-methylisoquinoline. vulcanchem.com The observed mass-to-charge ratio (m/z) would correspond to the molecular weight of the protonated species. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, typically to four or more decimal places. rsc.orgnih.govchemrxiv.orgnih.gov This precision allows for the unambiguous determination of the molecular formula by comparing the experimentally measured exact mass to the calculated theoretical mass. rsc.orgresearchgate.net This is a critical step in confirming the identity of a newly synthesized compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.orgresearchgate.netnist.gov For this compound, the IR spectrum would show characteristic absorption bands for:
C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are found just below 3000 cm⁻¹.
N-H stretching: A broad and strong absorption band is expected in the region of 2400-3200 cm⁻¹ due to the stretching of the N⁺-H bond in the hydrochloride salt.
C=C and C=N stretching: Aromatic ring stretching vibrations appear in the 1400-1650 cm⁻¹ region.
C-H bending: In-plane and out-of-plane bending vibrations for the aromatic and methyl protons are observed in the fingerprint region (below 1400 cm⁻¹).
The analysis of these characteristic bands provides confirmatory evidence for the presence of the isoquinoline core, the methyl group, and the protonated nitrogen characteristic of the hydrochloride salt. ebi.ac.uk
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions, which involve the excitation of electrons from bonding (π) to anti-bonding (π*) orbitals within the aromatic system.
The UV-Vis spectrum of a compound is characterized by the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength. These parameters are sensitive to the molecular structure, including the nature and position of substituents on the aromatic ring, and the solvent in which the spectrum is measured.
The UV-Vis spectrum of isoquinoline in a non-polar solvent like cyclohexane (B81311) typically displays several absorption bands. These bands arise from the π → π* electronic transitions within the fused benzene (B151609) and pyridine (B92270) ring system. The introduction of a methyl group, as in 3-methylisoquinoline, is expected to cause a small bathochromic (red) shift in the absorption maxima due to its electron-donating inductive effect, which slightly raises the energy of the highest occupied molecular orbital (HOMO).
Furthermore, the formation of the hydrochloride salt involves the protonation of the nitrogen atom in the isoquinoline ring. This protonation can have a more significant effect on the UV-Vis spectrum than the methyl group. In an acidic medium, such as when the hydrochloride salt is dissolved in a polar protic solvent like ethanol (B145695) or water, the nitrogen atom becomes positively charged. This can lead to changes in the electronic distribution within the aromatic system and often results in shifts of the absorption bands. Studies on similar N-heterocyclic aromatic compounds have shown that protonation can cause either a hypsochromic (blue) or bathochromic shift depending on the specific electronic transitions involved.
For instance, research on various isoquinoline derivatives has shown that the absorption maxima can vary depending on the substitution pattern and the solvent. Some 3-substituted isoquinolines have been reported to exhibit absorption maxima in the range of 302–350 nm when measured in chloroform. Another study on indenoisoquinolines demonstrated a clear dependence of the absorption intensities at around 270 nm and 290 nm on the polarity of the solvent.
Given the lack of direct experimental data for this compound, the following table provides representative UV-Vis absorption data for the parent compound, isoquinoline, in different solvents to illustrate the typical spectral characteristics and the influence of the solvent. It is important to note that these values are for isoquinoline and not this compound, and are presented here for illustrative purposes.
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
|---|---|---|---|
| Ethanol | 217, 266, 317 | - | Generic data for isoquinoline |
| Water | 217, 265, 317 | - | Generic data for isoquinoline |
| Cyclohexane | 218, 265, 316 | - | Generic data for isoquinoline |
Disclaimer: The data presented in this table is for the parent compound, isoquinoline, and is intended to be representative. Specific experimental data for this compound was not found in the searched literature and databases.
Computational and Theoretical Chemistry Studies
Molecular Modeling and Conformational Analysis of 3-Methylisoquinoline (B74773) Derivatives
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For 3-methylisoquinoline and its derivatives, modeling is crucial for understanding their three-dimensional structures and conformational preferences, which are key determinants of their chemical and biological properties.
Conformational analysis, a subset of molecular modeling, focuses on identifying the stable arrangements of atoms in a molecule (conformers) and the energy differences between them. The isoquinoline (B145761) ring system is largely planar due to its aromaticity. However, its derivatives, particularly reduced forms like tetrahydroisoquinolines, exhibit significant conformational flexibility. For instance, studies on 1-phenyl-1,2,3,4-tetrahydroisoquinolines have shown that the six-membered heterocyclic ring typically adopts a half-chair conformation, with bulky substituents favoring a pseudo-equatorial position to minimize steric strain. nih.gov
The introduction of a methyl group at the C3 position of the isoquinoline core, as in 3-methylisoquinoline, does not induce significant deviation from planarity in the aromatic system itself. However, in derivatives where the isoquinoline core is partially or fully saturated, the orientation of this methyl group (axial vs. equatorial) becomes critical. Computational methods are used to calculate the relative energies of these conformers. For example, in substituted cyclohexanes, an axial methyl group incurs steric penalties from 1,3-diaxial interactions, making the equatorial conformation more stable. Similar principles apply to saturated isoquinoline derivatives.
Molecular modeling of isoquinoline derivatives often employs methods like Density Functional Theory (DFT) to obtain optimized geometries and relative energies of different conformers. These studies can help rationalize structure-activity relationships in series of compounds by comparing geometric parameters such as bond lengths, bond angles, and dihedral angles. nih.gov
Table 1: Representative Conformational Energy Data for Substituted Heterocycles This table illustrates typical energy differences calculated for axial vs. equatorial conformers in related heterocyclic systems, showcasing the principles that apply to saturated derivatives of 3-methylisoquinoline.
| Compound System | Substituent | Method | ΔG (eq-ax) (kcal/mol) | Reference |
| 2,5,5-trimethyl-1,3,2-dioxaphosphinane-2-sulfide | P=S | B3LYP/6-311+G | 4.14 | nih.gov |
| 2,5,5-trimethyl-1,3,2-dithiaphosphinane-2-sulfide | P=S | B3LYP/6-311+G | 0.25 | nih.gov |
| 2,5,5-trimethyl-1,3,2-diselenaphosphinane-2-sulfide | P=S | B3LYP/6-311+G** | 1.00 | nih.gov |
Note: This data is for analogous systems and illustrates the computational approach to conformational analysis.
Electronic Structure Calculations and Reactivity Predictions
Electronic structure calculations are fundamental to predicting the chemical reactivity of a molecule. Methods like DFT are used to determine the distribution of electrons within the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and atomic charges.
For the parent isoquinoline molecule, DFT calculations (B3LYP/6-31+G(d,p)) have been performed to elucidate these properties. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.comresearchgate.net
The introduction of a methyl group at the C3 position is expected to influence isoquinoline's electronic properties. As an electron-donating group, the methyl group increases the electron density in the ring system, particularly at the ortho and para positions relative to its point of attachment. This would be predicted to raise the energy of the HOMO, making the molecule a better electron donor (more reactive towards electrophiles) and slightly decrease the HOMO-LUMO gap.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For isoquinoline, the region around the nitrogen atom shows the most negative potential (red color), indicating it is the primary site for electrophilic attack or protonation. researchgate.net The methyl group in 3-methylisoquinoline would enhance the electron density in the pyridine (B92270) ring, though the nitrogen atom remains the most basic center.
Calculations of reactivity descriptors like chemical hardness (η) and the electrophilicity index (ω) quantify these predictions. researchgate.netirjweb.com Based on a DFT study of isoquinoline, the following electronic properties were calculated, which serve as a baseline for understanding 3-methylisoquinoline. researchgate.net
Table 2: Calculated Electronic Properties of Isoquinoline using DFT
| Parameter | Value | Interpretation |
| EHOMO | -6.53 eV | Energy of the highest occupied molecular orbital |
| ELUMO | -0.75 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | 5.78 eV | Indicator of chemical reactivity and stability |
| Chemical Hardness (η) | 2.89 eV | Resistance to change in electron distribution |
| Chemical Potential (μ) | -3.64 eV | "Escaping tendency" of electrons |
| Electrophilicity Index (ω) | 2.29 eV | Propensity to accept electrons |
Source: Adapted from a DFT study on isoquinoline. researchgate.net
These calculations predict that for isoquinoline, electrophilic substitution is favored on the benzene (B151609) ring (at C5 and C8), while nucleophilic substitution is favored on the pyridine ring (at C1). youtube.com The presence of the C3-methyl group would further activate the pyridine ring towards electrophiles, but the primary site of nucleophilic attack would remain C1.
Theoretical Predictions of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for mapping out the pathways of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify the minimum energy pathway from reactants to products. This pathway includes transition states—the high-energy structures that connect reactants, intermediates, and products.
Locating a transition state is a critical part of mechanistic studies. It is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other directions. Computational methods like Synchronous Transit-Guided Quasi-Newton (STQN) methods (e.g., QST2, QST3) or chain-of-states methods (e.g., Nudged Elastic Band, NEB) are used to find these elusive structures. ucsb.edu Once located, a frequency calculation is performed to confirm it is a true transition state, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. ucsb.edu
For reactions involving 3-methylisoquinoline, such as its synthesis or functionalization, these methods can provide profound insights. For example, the Bischler-Napieralski and Pictet-Spengler reactions are classic routes to isoquinolines. acs.org Theoretical studies of these reactions would involve modeling the substrate, the cyclization step (which involves the key transition state), and subsequent aromatization. The calculated activation energy (the energy difference between the reactant and the transition state) can predict the feasibility and rate of the reaction under different conditions.
A computational study on the rhodium-catalyzed synthesis of isoquinolines from aryl aldimines and alkynes proposed a plausible reaction pathway. acs.org The mechanism was investigated computationally to distinguish between several possibilities, including pathways involving electrocyclization or C-N reductive elimination from a Rh(III) intermediate. The calculations favored the direct reductive elimination pathway. acs.org Similar theoretical approaches could be applied to predict the most favorable synthetic routes to 3-methylisoquinoline and its derivatives, guiding experimental efforts.
Table 3: Common Computational Methods for Transition State Searching
| Method | Description | Typical Application |
| QST2/QST3 | Quadratic Synchronous Transit: Requires structures of the reactant and product (and a guess for the transition state in QST3) to find the saddle point between them. | Simple reactions where reactant and product structures are well-defined. |
| NEB | Nudged Elastic Band: Creates a "chain of states" (images) between reactant and product and optimizes them to find the minimum energy path, including the transition state. | Complex reactions with potential for multiple steps or intermediates. |
| Opt=(TS,CalcFC) | Eigenvector Following: Starts from a guess structure and optimizes it towards a transition state by following the eigenvector of the Hessian matrix with the lowest eigenvalue. | Refining a good initial guess of the transition state structure. |
The Synthetic Utility of 3 Methylisoquinoline and Its Hydrochloride Salt As a Versatile Intermediate
3-Methylisoquinoline (B74773) and its hydrochloride salt are valuable heterocyclic compounds that serve as crucial starting materials and intermediates in the synthesis of a wide array of more complex molecules. Their inherent reactivity and structural framework make them indispensable building blocks in the fields of natural product synthesis, medicinal chemistry, and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
